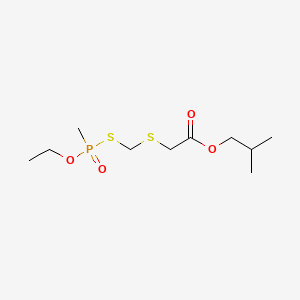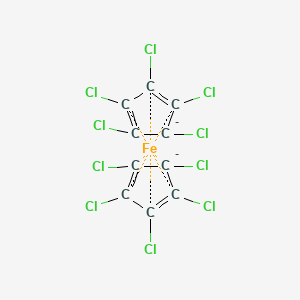
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C5HCl5Fe It is known for its unique structure, which includes a cyclopentadiene ring substituted with five chlorine atoms and coordinated to an iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the reaction of 1,2,3,4,5-pentachlorocyclopentadiene with an iron source. One common method is the reaction of 1,2,3,4,5-pentachlorocyclopentadiene with iron pentacarbonyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Chlorine atoms on the cyclopentadiene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while reduction can produce partially dechlorinated cyclopentadiene derivatives. Substitution reactions result in the formation of various substituted cyclopentadiene compounds.
Scientific Research Applications
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding the interactions between metal centers and organic ligands.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves the coordination of the iron atom to the cyclopentadiene ring. This coordination influences the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorocyclopentadiene: Similar in structure but lacks the iron coordination.
Iron;1,2,3,4,5-pentachlorocyclopentadiene: Another iron-coordinated compound with slight variations in the substitution pattern on the cyclopentadiene ring.
Iron;1,2,3,4,5-tetrachlorocyclopenta-1,3-diene: Similar but with one less chlorine atom.
Uniqueness
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to its high degree of chlorination and the presence of an iron atom, which imparts distinctive electronic and chemical properties. These features make it particularly useful in specialized applications where such properties are desirable.
Properties
Molecular Formula |
C10Cl10Fe-2 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/2C5Cl5.Fe/c2*6-1-2(7)4(9)5(10)3(1)8;/q2*-1; |
InChI Key |
YTMITVFDEPUNIA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

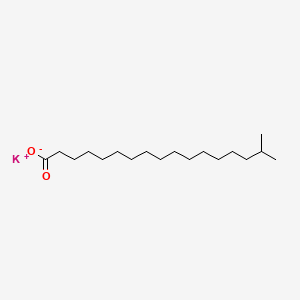

![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
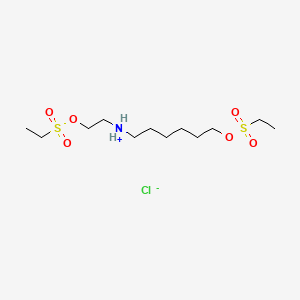
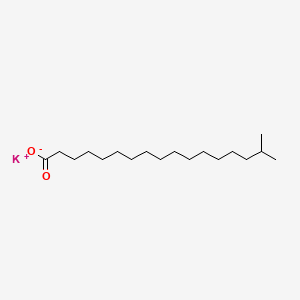
![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
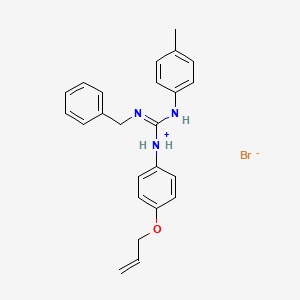
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
